(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyano group, and a morpholinyl-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of benzaldehyde with a suitable ketone to form an intermediate product.
Nitration: The intermediate product undergoes nitration to introduce the nitro group.
Morpholine Introduction: The nitro intermediate is then reacted with morpholine to form the morpholinyl group.
Cyano Group Addition: Finally, the cyano group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Fluorine compounds: Share some chemical reactivity but differ in structure and applications.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H20N4O4/c22-14-18(21(26)23-15-16-4-2-1-3-5-16)12-17-13-19(25(27)28)6-7-20(17)24-8-10-29-11-9-24/h1-7,12-13H,8-11,15H2,(H,23,26)/b18-12+ |
InChI Key |
GSTVEOVIRXGWNW-LDADJPATSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.